molecular formula C6H15NSi B6245976 1,1-dimethylsilolan-3-amine CAS No. 921602-75-7

1,1-dimethylsilolan-3-amine

Cat. No.: B6245976
CAS No.: 921602-75-7
M. Wt: 129.3
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Description

1,1-Dimethylsilolan-3-amine hydrochloride is a high-purity organosilicon compound featuring a five-membered silolane ring system. This chemical is supplied as a stable hydrochloride salt to facilitate handling and storage. Silolanes are a class of organosilicon compounds that are heterocyclic analogues of cyclopentane, where one carbon atom is replaced by silicon, creating a unique structural motif of interest in various research fields . Organosilicon compounds, characterized by silicon-carbon bonds, are fundamental building blocks in organic synthesis and are valued for their thermal stability and utility as reagents and synthetic intermediates . The amine functional group in this compound is a key feature, as amines are well-known for their role as bases and nucleophiles that can bond with a variety of electrophiles, making them reactive in numerous synthetic pathways . While specific applications for this exact molecule are not detailed in the public domain, compounds of this nature are broadly significant in advanced materials research. The integration of organosilicon structures into polymers can enhance mechanical properties, thermal stability, and resistance to environmental degradation, making them suitable for high-performance applications in industries like automotive and aerospace . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

921602-75-7

Molecular Formula

C6H15NSi

Molecular Weight

129.3

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1,1 Dimethylsilolan 3 Amine and Its Precursors

Direct Synthesis Approaches to the Silolane Core

The formation of the five-membered silolane ring is the critical first step in the synthesis of 1,1-dimethylsilolan-3-amine. This process involves creating a stable heterocyclic system that incorporates a silicon atom, which is then further functionalized.

Ring-Closing Reactions for Silolane Formation

Ring-closing reactions are a cornerstone of heterocyclic chemistry, and the synthesis of silolane frameworks is no exception. Among the most powerful of these methods is Ring-Closing Metathesis (RCM), a versatile reaction for creating unsaturated rings of various sizes, including 5-membered systems. wikipedia.orgorganic-chemistry.org RCM typically involves the intramolecular metathesis of a diene substrate, catalyzed by metal complexes, most notably those based on ruthenium, such as Grubbs catalysts. wikipedia.orgwwu.edu The reaction proceeds through a metallacyclobutane intermediate, and for terminal alkenes, the formation of volatile ethylene (B1197577) as a byproduct drives the reaction to completion. wikipedia.orgorganic-chemistry.org This method is valued for its tolerance of a wide array of functional groups, which allows for the synthesis of complex, functionalized heterocycles containing atoms like silicon. wikipedia.org

Beyond RCM, other strategies have been explored for constructing related silolane systems. For instance, research into "carbo-silolanes" has detailed alternative ring-closing processes. researchgate.nettandfonline.com These include [14+1] and [5+10] cyclization strategies, which involve reacting long-chain diyne or triynedial precursors with silicon-containing fragments to build the five-membered ring. researchgate.nettandfonline.com While more complex, these methods highlight the diverse approaches available for constructing the fundamental silolane skeleton.

Strategies for Incorporating Dimethylsilane Moieties

The "1,1-dimethyl" portion of the target compound's name signifies the presence of a dimethylsilyl group [-Si(CH₃)₂-] within the silolane ring. The most common and direct precursor for introducing this moiety is dichlorodimethylsilane (B41323), (CH₃)₂SiCl₂. This versatile reagent readily reacts with nucleophiles, such as Grignard reagents, in reactions that form new silicon-carbon bonds. koreascience.kr For example, the synthesis of bis(3,5-dibromophenyl)dimethylsilane is achieved by reacting 1,3,5-tribromobenzene (B165230) with magnesium to form a Grignard reagent, which is then treated with dichlorodimethylsilane. koreascience.kr This type of reaction is fundamental for attaching the dimethylsilyl unit to organic frameworks, which can then be elaborated into cyclic structures. Similarly, other silicon-containing diamines have been synthesized using dichlorodimethylsilane as the silicon source. ias.ac.in

Introduction of the Amine Functionality at the C-3 Position

Once the 1,1-dimethylsilolane core is established, the next critical phase is the introduction of the amine group at the C-3 position of the ring. This can be achieved through various strategies, including direct amination or the conversion of other functional groups.

Stereoselective Amination Reactions

Achieving stereocontrol during the introduction of the amine group is a significant challenge in modern organic synthesis. Stereoselective amination methods are crucial for producing specific enantiomers of chiral amines, which is often a requirement for biologically active molecules. uniovi.es While specific examples for this compound are not extensively detailed in the literature, general principles of stereoselective amination are applicable.

Chemoenzymatic methods, which combine chemical and enzymatic steps, offer a powerful approach. A common strategy involves the oxidation of a precursor alcohol to a ketone, followed by an asymmetric biotransamination using an amine transaminase (ATA) enzyme to produce a chiral amine. uniovi.es This two-step, one-pot cascade can yield products with excellent enantiomeric excess. uniovi.es Other advanced methodologies include palladium-catalyzed tandem ring-opening amination/cyclization cascades and aminations proceeding through vinyl-silver intermediates, which can provide high levels of stereocontrol. rsc.orgnih.gov Such techniques represent the state-of-the-art for the stereocontrolled synthesis of complex amines. researchgate.net

Functional Group Interconversion Strategies

Functional Group Interconversion (FGI) is a common and practical approach to amine synthesis. almerja.comub.edu This involves preparing the silolane ring with a precursor functional group at the C-3 position, which is then chemically converted into the desired amine. This strategy avoids potential issues with the reactivity of the amine group during the ring-formation steps. almerja.com

A documented synthesis of this compound utilizes this very approach. The key step is the deprotection of a sulfonamide precursor, N-(1,1-dimethylsilolan-3-yl)-4-methylbenzenesulfonamide. google.com The sulfonamide group, which serves to protect the nitrogen atom, is cleaved using a solution of sodium in naphthalene (B1677914) and dimethoxyethane to yield the final primary amine. google.com Other FGI strategies for synthesizing amines include the reduction of azides, amides, or nitro compounds. almerja.comyoutube.com

Precursor Functional GroupReagents for Conversion to AmineKey Advantage
Sulfonamide (e.g., Tosylamide)Sodium in Naphthalene google.comStable protecting group, allows for other transformations before deprotection. google.comnih.gov
Azide (B81097)Reduction (e.g., H₂, Pd/C; LiAlH₄) ub.eduAzides are non-basic and can be introduced via nucleophilic substitution.
AmideReduction (e.g., LiAlH₄) almerja.comAmides are stable and can be formed from carboxylic acids or their derivatives.
KetoneReductive Amination (Amine source, reducing agent like NaBH₃CN) almerja.comDirectly converts a carbonyl to an amine in one pot.

Protecting Group Chemistry in Amine Synthesis

The use of protecting groups is indispensable in multi-step organic synthesis, particularly when dealing with reactive functional groups like amines. organic-chemistry.orglibretexts.org A protecting group temporarily "masks" the amine's reactivity, preventing it from participating in undesired side reactions while other parts of the molecule are being modified. organic-chemistry.orgpressbooks.pub

Protecting GroupAbbreviationCommon Deprotection ConditionsReference
tert-ButyloxycarbonylBocStrong Acid (e.g., Trifluoroacetic Acid, TFA) masterorganicchemistry.com
CarboxybenzylCbz or ZCatalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine) masterorganicchemistry.com
p-ToluenesulfonylTosyl (Ts)Strongly reducing (e.g., Na/NH₃) or acidic conditions google.comnih.gov

Alternative Synthetic Pathways and Green Chemistry Considerations

The development of alternative synthetic routes for this compound and its precursors is driven by the principles of green chemistry, which prioritize the use of catalytic methods, atom economy, and environmentally benign reaction media. These approaches aim to enhance efficiency, reduce waste, and minimize the environmental impact of chemical processes.

Catalytic Approaches to this compound Synthesis

Catalytic methods offer significant advantages over stoichiometric reactions by enabling reactions with lower energy input and generating less waste. um-palembang.ac.id The synthesis of aminosilanes, including cyclic derivatives like this compound, has benefited from the development of various catalytic systems.

Reductive amination is a key strategy for amine synthesis, and catalytic versions using molecular hydrogen are highly desirable for their sustainability. rsc.org While direct catalytic synthesis of this compound is not extensively documented, related catalytic reductive aminations of ketones and aldehydes to form primary amines are well-established. rsc.orgd-nb.info These reactions often employ transition metal catalysts, including those based on cobalt, iridium, and copper, to facilitate the conversion of a carbonyl group to an amine. d-nb.infoorganic-chemistry.org For instance, cobalt catalysts have been shown to be effective for the reductive amination of ketones to primary amines under mild conditions. d-nb.info The synthesis of α-chiral primary amines, which are valuable building blocks in pharmaceuticals, has also been achieved through direct catalytic asymmetric methods. rsc.org

The formation of the silolane ring itself can be achieved through catalytic pathways. For example, a formal (4 + 1)-cycloaddition of vinylcyclopropanes and diethylsilane (B7801327) catalyzed by B(C6F5)3 can produce 3,4-disubstituted silolanes. nih.gov Although this specific example does not yield the 3-amino derivative directly, it demonstrates the potential of catalytic cycloaddition reactions in constructing the silolane core.

Dehydrogenative coupling reactions represent another important catalytic route for forming Si-N bonds, which are central to aminosilane (B1250345) synthesis. google.comrsc.org These reactions, often catalyzed by transition metals, involve the coupling of a silane (B1218182) with an amine, releasing hydrogen gas as the only byproduct. google.com This approach is inherently atom-economical and avoids the formation of halogenated waste associated with traditional methods. google.com

Atom-Economic Syntheses and By-product Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org Syntheses with high atom economy are inherently less wasteful. um-palembang.ac.id

Catalytic reactions, such as the dehydrogenative coupling of silanes and amines, are prime examples of atom-economical processes as they maximize the incorporation of starting materials into the final product with minimal byproduct formation. um-palembang.ac.idcsic.es The ideal byproduct in many of these reactions is hydrogen gas. rsc.org Gold-catalyzed Si-H bond insertion reactions of 1,6-enynes with hydrosilanes also exemplify an atom-economic approach to synthesizing bicyclic silanes. researchgate.net

In contrast, traditional methods for creating Si-N bonds often involve the reaction of chlorosilanes with amines, which generates stoichiometric amounts of ammonium (B1175870) halide salts as byproducts. google.com These salts must be removed from the product, adding to the waste stream and purification costs. google.com Halogen-free synthesis methods, such as catalytic dehydrogenative coupling, circumvent this issue entirely. google.com

Solvent Selection and Reaction Medium Optimization

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest volume of material used. nih.gov Green chemistry encourages the use of environmentally benign solvents or, ideally, solvent-free reactions. nih.gov

Water is considered a green solvent for many chemical transformations, particularly in biocatalytic processes. nih.gov While the direct synthesis of this compound in water may be challenging due to the reactivity of silanes, the use of aqueous media in catalytic reductive aminations has been demonstrated. organic-chemistry.org

Supercritical fluids, such as supercritical carbon dioxide (scCO2), offer another green alternative to traditional organic solvents. nih.govresearchgate.net scCO2 is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization. researchgate.net It has been successfully employed as a reaction medium for N-alkylation reactions. beilstein-journals.org

Derivatization and Analog Synthesis of this compound

The chemical modification of this compound allows for the synthesis of a diverse range of analogs with potentially unique properties and applications. These modifications primarily target the reactive amine functionality and the silolane ring.

N-Alkylation and N-Acylation Reactions

The primary amine group of this compound is a nucleophilic center that can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through various methods, including reaction with alkyl halides or reductive amination. wikipedia.org While direct N-alkylation with alkyl halides can sometimes lead to over-alkylation, forming quaternary ammonium salts, it is a common method for synthesizing tertiary amines. wikipedia.org Alternative, greener approaches to N-alkylation include the use of alcohols as alkylating agents, often in the presence of a catalyst. beilstein-journals.orgwikipedia.org For instance, the N-alkylation of amino alcohols has been achieved using γ-Al2O3 as a heterogeneous catalyst. beilstein-journals.org

Representative N-Alkylation Reactions of Amines
Amine TypeAlkylating AgentReaction TypeSignificanceReference
Ammonia1,2-dichloroethaneNucleophilic SubstitutionIndustrial production of ethylenediamine. wikipedia.org
Tertiary AmineAlkyl HalideMenshutkin ReactionSynthesis of quaternary ammonium salts. wikipedia.org
Amino AlcoholsAlcoholsCatalytic N-alkylationGreener approach with water as a byproduct. beilstein-journals.org

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an amide. This is a fundamental transformation in organic synthesis. arkat-usa.org A wide variety of coupling reagents, including phosphonium (B103445) and uronium salts, have been developed to facilitate N-acylation, particularly in peptide synthesis. arkat-usa.org The chemoselectivity of N-acylation versus O-acylation can be a challenge in molecules containing both amine and hydroxyl groups, but conditions can be optimized to favor one over the other. researchgate.net

Examples of N-Acylation Reactions
Amine SubstrateAcylating Agent/MethodProductKey FeatureReference
Amino AcidsDEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)PeptidesInhibited racemization and provided high yields in solid-phase synthesis. arkat-usa.org
Amino AlcoholIsopropenyl acetate/DBUN-acylated product and O-acylated productDemonstrates chemoselectivity challenges. researchgate.net
N-acyl-α-amino acidsTwo-step procedure1-N-(acylamino)alkyltriphenylphosphonium saltsFormation of α-amidoalkylating agents. science.gov

Cycloaddition Reactions Involving the Amine or Silolane

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. chadsprep.comlibretexts.org The silolane ring and the amine functionality of this compound or its derivatives could potentially participate in such reactions.

While direct examples involving this compound are scarce, related cycloaddition chemistry provides insights into potential transformations. For instance, [3 + 2] cycloaddition reactions of N-silyl enamines with activated acyl azides have been used to synthesize cyclic N-acyl amidines. mdpi.com This suggests that derivatives of this compound could be employed in similar cycloaddition strategies.

The Diels-Alder reaction, a [4 + 2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. libretexts.orgimperial.ac.uk The reactivity in these reactions is governed by the electronic nature of the diene and dienophile. imperial.ac.uk It is conceivable that appropriately functionalized derivatives of this compound could act as either the diene or dienophile component in such reactions. For example, a formal (4 + 1)-cycloaddition has been reported for the synthesis of silolanes from vinylcyclopropanes and a dihydrosilane. nih.gov

Types of Cycloaddition Reactions and Potential Relevance
Reaction TypeReactantsProductPotential Application to Silolane ChemistryReference
[3 + 2] CycloadditionN-silyl enamines and acyl azidesCyclic N-acyl amidinesSynthesis of novel heterocyclic systems from derivatives of this compound. mdpi.com
[4 + 2] Cycloaddition (Diels-Alder)Diene and DienophileSix-membered ringConstruction of more complex polycyclic structures incorporating the silolane ring. libretexts.orgimperial.ac.uk
Formal (4 + 1) CycloadditionVinylcyclopropanes and DihydrosilanesSilolanesDirect synthesis of the silolane ring system. nih.gov

Regioselective Functionalization of the Silolane Ring

The strategic introduction of functional groups at specific positions on the silolane (silacyclopentane) ring is a critical aspect of synthesizing derivatives such as this compound. Regioselective functionalization allows for precise control over the molecular architecture, which is essential for tailoring the properties of silicon-containing compounds. Research has focused on various methodologies to achieve this, primarily by leveraging the reactivity of functionalized silacyclopentene precursors.

Key strategies for the regioselective functionalization of the silolane ring often begin with a pre-existing silacyclopentene or a functionalized silacyclopentane (B13830383). These precursors offer handles for directing subsequent chemical transformations to specific carbon atoms of the ring.

Functionalization via Epoxide Ring-Opening

One effective method involves the use of silacyclopentene oxide as a starting material. The epoxide ring is susceptible to nucleophilic attack, and the regioselectivity of this ring-opening reaction can be controlled. For instance, enantioenriched silacyclopentenol, derived from achiral silacyclopentene oxide, serves as a versatile intermediate. oup.comelsevierpure.com Functionalization at the C2, C4, and C5 positions of this silacyclopentenol has been achieved through the regio- and stereoselective nucleophilic substitution of related epoxides. oup.com For example, the Lewis-acid-promoted reaction of a silacyclopentane epoxide with benzyl (B1604629) alcohol in the presence of BF₃·OEt₂ yields a C3-functionalized product as a single stereoisomer, without the formation of the C4-functionalized regioisomer. oup.com

Functionalization via Allylic Substitution and Related Reactions

Chiral silacyclopentenols are valuable precursors for introducing functionality at the C4 position. Methods like the Mitsunobu reaction and the Tsuji–Trost allylic alkylation have been successfully employed. thieme-connect.comresearchgate.net The Mitsunobu reaction, for example, allows for the stereospecific inversion of the C4 hydroxyl group to introduce other functionalities. thieme-connect.com Similarly, the Tsuji–Trost reaction on a methyl carbonate derivative of a silacyclopentenol enables the introduction of carbon nucleophiles at the C4 position. thieme-connect.com These transformations are significant as the resulting functionalized silacyclopentanes can be converted into various derivatives, including amines, triols, and carboxylic acids. thieme-connect.comresearchgate.net

Functionalization via Hydrosilylation and Metathesis

Ring-closing metathesis of substituted diallylsilanes is another powerful route to create functionalized silacyclopent-3-enes. nih.gov This approach allows for the introduction of substituents at the C2 position of the silolane ring. The double bond in the resulting silacyclopent-3-ene (B12353066) can then be further functionalized stereoselectively through reactions like dihydroxylation and epoxidation, leading to polyhydroxylated silacyclopentanes. nih.gov Additionally, iridium-catalyzed intramolecular C-H silylation has been developed to produce silolanes from linear alkyl chains, demonstrating another route to form the core ring structure. researchgate.net

Oxidative Conversion to Diols

Functionalized silolanes can be converted into their corresponding diol derivatives. Woerpel's oxidation procedure, for instance, can efficiently transform silolanes into 1,4-diols, which are then often isolated as their diacetate derivatives for convenience. researchgate.net This method has been shown to be effective for creating aliphatic acyclic or cyclic primary diols, as well as for differentiating between primary and secondary diols. researchgate.net

The following tables summarize key findings from research on the regioselective functionalization of the silolane ring.

Table 1: Regioselective Functionalization of Silacyclopentane Derivatives

Precursor Reagents/Conditions Position(s) Functionalized Product Type Reference
Silacyclopentane epoxide Benzyl alcohol, BF₃·OEt₂ C3 C3, C4, C5-functionalized silacyclopentane oup.com
(SSi,4S)-Silacyclopentenol PPh₃, p-nitrobenzoic acid, DEAD C4 (SSi,4R)-ester (inversion of stereochemistry) thieme-connect.com
(SSi,4S)-Silacyclopentenol carbonate Dimethyl malonate, NaH, Pd₂(dba)₃·CHCl₃, P(o-tolyl)₃ C4 C4-alkylated silacyclopentane thieme-connect.com
C2-Substituted diallylsilanes Ring-Closing Metathesis C2 C2-Substituted silacyclopent-3-ene nih.gov

Table 2: Detailed Findings on Functionalization Reactions

Reaction Type Substrate Key Reagents Outcome Yield Reference
Epoxide Ring-Opening Epoxide derived from silacyclopentenol Benzyl alcohol, BF₃·OEt₂ (10 mol%) Regioselective formation of C3-alkoxy silacyclopentane 71% oup.com
Mitsunobu Reaction (SSi,4S)-Silacyclopentenol PPh₃, DEAD, p-nitrobenzoic acid Stereospecific inversion at C4 to form the corresponding ester 84% thieme-connect.com
Tsuji-Trost Reaction Methyl carbonate of (SSi,4S)-silacyclopentenol NaH, Dimethyl malonate, Pd₂(dba)₃·CHCl₃, P(o-tolyl)₃ C4-alkylation with retention of stereochemistry - thieme-connect.com

Reactivity and Reaction Mechanisms of 1,1 Dimethylsilolan 3 Amine

Reactions of the Amine Functionality

The amine group in 1,1-dimethylsilolan-3-amine is the primary site of nucleophilic and basic activity. Its reactions are characteristic of a primary alkylamine, influenced by the steric and electronic effects of the bulky silolane ring.

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potent nucleophile. chemguide.co.uk This allows it to attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. msu.edu The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia, although this can be influenced by steric hindrance and solvent effects. masterorganicchemistry.com As a primary amine, this compound readily participates in a variety of nucleophilic substitution and addition reactions.

Key nucleophilic reactions include:

Alkylation: The amine can react with alkyl halides in an S\textsubscript{N}2 reaction to form secondary amines, tertiary amines, and ultimately quaternary ammonium (B1175870) salts. msu.eduyoutube.com The initial reaction with an alkyl halide would yield N-alkyl-1,1-dimethylsilolan-3-amine. However, since the product is also a nucleophile, polyalkylation is a common outcome unless a large excess of the initial amine is used. msu.edulibretexts.org

Acylation: A violent reaction can occur when primary amines are treated with acyl chlorides or acid anhydrides, leading to the formation of stable amide derivatives. chemguide.co.uk For example, reaction with ethanoyl chloride would produce N-(1,1-dimethylsilolan-3-yl)ethanamide. These reactions are typically rapid and exothermic.

Reaction with Carbonyls: The amine undergoes nucleophilic addition to aldehydes and ketones to form an unstable carbinolamine intermediate, which then eliminates water to form an imine (Schiff base). libretexts.org This reaction is reversible and often acid-catalyzed. mnstate.edu

Table 1: Representative Nucleophilic Reactions of the Amine Functionality

Reaction TypeElectrophileGeneral Product StructureConditions
AlkylationAlkyl Halide (R-X)Secondary Amine SaltHeating, often with excess amine to prevent polyalkylation chemguide.co.uk
AcylationAcyl Chloride (R-COCl)N-Substituted AmideTypically vigorous, often performed in the cold with a base to neutralize HCl chemguide.co.uk
Imine FormationAldehyde (R-CHO)Imine (Schiff Base)Acid-catalyzed, removal of water drives equilibrium libretexts.org

While the amine itself is a nucleophile, its derivatives can exhibit electrophilic reactivity. After conversion of the amine functionality into a different group, such as an amide or a sulfonamide, adjacent atoms can become susceptible to nucleophilic attack.

For instance, the acylation of this compound with an acid chloride yields an amide. sphinxsai.com The carbonyl carbon of this amide is electrophilic and can be attacked by strong nucleophiles, although amides are the least reactive of the carboxylic acid derivatives. youtube.com

Another example is the reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in what is known as the Hinsberg test. msu.edu A primary amine like this compound reacts to form a sulfonamide. libretexts.org The resulting N-(1,1-dimethylsilolan-3-yl)benzenesulfonamide contains an acidic proton on the nitrogen, which can be removed by a base. The sulfonamide itself can undergo further reactions, but the primary electrophilic site is the sulfonyl sulfur.

As a derivative of ammonia, the amine group is basic and readily reacts with acids to form ammonium salts. mnstate.edu The lone pair on the nitrogen can accept a proton from a Brønsted-Lowry acid, such as hydrochloric acid, to form the corresponding 1,1-dimethylsilolan-3-ammonium chloride. google.comchemicalbook.com This salt formation is a standard acid-base reaction. The general procedure involves treating the amine with a solution of the acid, followed by evaporation of the solvent to isolate the solid salt. chemicalbook.comgoogle.com

The nucleophilic nitrogen can also act as a Lewis base, donating its electron pair to electron-deficient metal centers to form coordination complexes or organometallic compounds. Amines are common ligands in coordination chemistry, binding to a variety of metal ions through the nitrogen atom. The steric bulk of the 1,1-dimethylsilolane substituent would influence the stability and structure of any such resulting metal complex.

Reactivity of the Silolane Ring System

The silolane ring, a five-membered silacyclopentane (B13830383), is relatively stable compared to its three- and four-membered counterparts (silacyclopropane and silacyclobutane), which possess significantly more ring strain. acs.org Nevertheless, the ring can participate in reactions that involve cleavage of the silicon-carbon bonds.

Ring-opening reactions of five-membered rings like silolane are less common than for smaller, more strained rings because the thermodynamic driving force is lower. beilstein-journals.org However, under specific conditions, such as in the presence of strong reagents or catalysts, the ring can be cleaved. For instance, treatment of some disilacyclobutanes with halogens, hydrogen halides, or strong bases like sodium hydroxide (B78521) can lead to ring-opening. rsc.org Cationic ring-opening polymerization is a known reaction for cyclic acetals like 1,3-dioxolane, suggesting that similar mechanisms could potentially be applied to silolanes under the right catalytic conditions to form polysilanes. rsc.org Such reactions often proceed through cleavage of a carbon-heteroatom bond.

The silicon atom in the silolane ring is a potential site for nucleophilic substitution. Unlike carbon, silicon is more electropositive and can accommodate a pentacoordinate intermediate or transition state, which facilitates substitution. libretexts.orgprinceton.edu Nucleophiles can attack the silicon atom, leading to the displacement of one of the methyl groups or, less commonly, one of the carbon atoms of the ring backbone.

The reaction of alkyl-substituted silanes with strong electrophiles in the presence of a nucleophile can lead to halodealkylation, where an alkyl group is replaced by a halogen. researchgate.net Similarly, strong nucleophiles can displace groups attached to silicon. The strength of the silicon-oxygen bond often drives these reactions; for example, exposing a chlorosilane to water results in the formation of a silanol. libretexts.org While this compound does not have a leaving group like chlorine on the silicon atom, substitution can still be induced under forcing conditions or with specific catalysts that activate the Si-C bond.

Table 2: Summary of Potential Ring Reactivity

Reaction TypeReagent ClassPotential OutcomeNotes
Ring-OpeningStrong acids, bases, or specific catalystsCleavage of Si-C bond to form a linear polymer or acyclic productLess favorable than for more strained rings like silacyclobutane (B14746246) rsc.orgrsc.org
Substitution at SiStrong nucleophiles or electrophilesDisplacement of a methyl groupProceeds via a pentacoordinate silicon intermediate libretexts.orgresearchgate.net

Influence of Amine Substituent on Ring Stability and Reactivity

The stability of the silolane ring in this compound is influenced by several factors inherent to its structure. The five-membered ring, analogous to cyclopentane (B165970), is expected to exhibit some degree of ring strain due to deviations from ideal tetrahedral bond angles. wikipedia.orgpressbooks.pub The presence of the silicon atom, with its longer Si-C and Si-Si bonds compared to C-C bonds, can slightly alter the ring conformation and its associated strain energy compared to a pure carbocycle.

The amine substituent at the 3-position introduces a key functional group that is expected to significantly influence the molecule's reactivity. The nitrogen atom possesses a lone pair of electrons, rendering it a nucleophilic and basic center. This amine group can participate in a variety of chemical transformations, which in turn can be affected by the steric and electronic environment of the silolane ring.

Intermolecular and Intramolecular Reaction Pathways

Given the lack of specific studies on this compound, this section will discuss plausible reaction pathways based on the known chemistry of amines and organosilanes.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations for key transformations of this compound are not documented in the scientific literature. General principles of physical organic chemistry suggest that reactions involving the amine group would proceed through standard mechanisms for nucleophilic substitution, addition, or elimination, depending on the reaction partner. Similarly, reactions involving the C-Si bonds or the C-H bonds of the silolane ring would follow pathways typical for organosilanes. However, the interplay between the amine functionality and the silolane ring could lead to unique reactivity that warrants specific investigation.

Reactivity with Common Reagents and Electrophiles/Nucleophiles

The amine group in this compound is the primary site of reactivity towards electrophiles. As a nucleophile, the nitrogen atom can react with a wide range of electrophilic reagents.

Table 1: Predicted Reactivity of this compound with Common Electrophiles

ElectrophilePredicted Reaction TypeExpected Product Class
Alkyl halides (e.g., CH₃I)Nucleophilic Substitution (Alkylation)Quaternary ammonium salts or N-alkylated amines
Acyl chlorides (e.g., CH₃COCl)Nucleophilic Acyl SubstitutionAmides
Aldehydes/Ketones (e.g., CH₂O)Nucleophilic AdditionImines (after dehydration) or amino alcohols
Protic acids (e.g., HCl)Acid-Base ReactionAmmonium salts
Lewis acids (e.g., BF₃)CoordinationLewis acid-base adducts

The reactivity of this compound as a nucleophile is governed by the availability of the nitrogen lone pair. The steric hindrance from the silolane ring and the dimethyl groups on the silicon might play a role in modulating this reactivity.

Reactions with nucleophiles would likely target the carbon atoms of the silolane ring or the silicon atom itself, although these are generally less reactive than the amine group. Strong nucleophiles, under forcing conditions, might be able to displace the amine group or other substituents, but such reactions are not commonly observed with simple alkylamines.

Catalytic Roles and Ligand Properties of this compound

The presence of a coordinating amine group suggests potential applications for this compound in catalysis and organometallic chemistry.

Application as a Ligand in Organometallic Chemistry

Amines are well-known ligands in organometallic chemistry, capable of coordinating to a wide variety of metal centers through the nitrogen lone pair. libretexts.org this compound could potentially act as a monodentate ligand. The steric and electronic properties of the 1,1-dimethylsilolane backbone would influence the coordination chemistry of the resulting metal complexes. The bulky dimethylsilyl group might create a specific steric environment around the coordinated metal, which could be beneficial for certain catalytic applications by influencing selectivity.

Table 2: Potential Ligand Properties of this compound

PropertyPredicted CharacteristicPotential Influence on Metal Complexes
Donor AtomNitrogenForms coordinate bond with metal center
DenticityMonodentateOccupies one coordination site
Steric BulkModerate to HighMay influence coordination number and geometry; could enhance selectivity in catalysis
Electronic Effectσ-donatingCan influence the electron density and reactivity of the metal center

The synthesis and characterization of organometallic complexes featuring this compound as a ligand would be the first step in exploring its potential in this area.

Role as a Chiral Auxiliary or Organocatalyst

If this compound were available in an enantiomerically pure form, it could potentially serve as a chiral auxiliary or an organocatalyst. Chiral amines are widely used to control stereochemistry in asymmetric synthesis. The rigid five-membered ring of the silolane could provide a well-defined chiral scaffold.

As a chiral auxiliary, it could be temporarily attached to a substrate to direct a stereoselective reaction, after which it would be cleaved and recovered. As an organocatalyst, the chiral amine could catalyze reactions such as aldol (B89426) additions or Michael reactions by forming chiral intermediates like enamines or iminium ions. The effectiveness in either role would depend on its ability to induce high levels of stereoselectivity, which is a subject for future experimental investigation.

Advanced Spectroscopic Characterization Methodologies for 1,1 Dimethylsilolan 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic and organometallic compounds. For 1,1-dimethylsilolan-3-amine, a multi-pronged NMR approach provides in-depth information about its atomic connectivity and spatial arrangement.

Multi-Nuclear NMR (¹H, ¹³C, ²⁹Si NMR) Techniques for Structural Elucidation

A combination of ¹H, ¹³C, and ²⁹Si NMR experiments offers a complete picture of the molecular framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected for the methyl groups attached to the silicon atom, the protons on the silolane ring, and the amine proton. The chemical shifts (δ) are influenced by the electron density around the protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Each carbon atom in the dimethylsilyl group and the silolane ring will produce a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the local electronic environment, providing valuable structural information.

²⁹Si NMR Spectroscopy: As a silicon-containing compound, ²⁹Si NMR is a powerful tool for directly probing the silicon environment. The chemical shift of the silicon atom in this compound provides characteristic information about its coordination and substitution pattern.

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H
Si-CH₃~ 0.1 - 0.3Singlet
Ring CH₂~ 0.5 - 2.0Multiplets
CH-NH₂~ 2.5 - 3.5Multiplet
NH₂~ 1.0 - 3.0Broad Singlet
¹³C
Si-CH₃~ -5 to 5
Ring CH₂~ 10 - 40
CH-NH₂~ 40 - 60
²⁹Si~ 0 - 20

Note: These are estimated chemical shift ranges and the actual values can vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Stereochemical Analysis (e.g., NOESY, COSY, HMQC)

To further refine the structural assignment and determine the stereochemistry of this compound, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to establish the connectivity of the protons within the silolane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemical relationships between different parts of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₆H₁₅NSi), the expected exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula with a high degree of confidence.

Expected High-Resolution Mass Data

IonCalculated Exact Mass
[M+H]⁺130.1046
[M]⁺•129.0974

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique provides detailed structural information by elucidating the fragmentation pathways of the molecule. For this compound, characteristic fragmentation patterns would be expected, such as the loss of a methyl group from the silicon atom or cleavage of the silolane ring.

Plausible Fragmentation Pathways

Precursor Ion (m/z)FragmentationFragment Ion (m/z)
129Loss of •CH₃114
129Loss of NH₃112
114Loss of C₂H₄86

Vibrational Spectroscopy (IR, Raman) Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, characteristic IR absorption bands would be expected for the N-H stretching and bending vibrations of the amine group, C-H stretching of the methyl and methylene groups, and Si-C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly useful for observing symmetric vibrations and bonds involving heavier atoms, such as the Si-C bond.

Expected Vibrational Frequencies

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-H (Amine)Stretching3300 - 3500
N-H (Amine)Bending1590 - 1650
C-H (Alkyl)Stretching2850 - 2960
Si-CH₃Symmetric Deformation1250 - 1270
Si-CStretching600 - 800

Elucidation of Functional Group Vibrations4.3.2. Conformational Analysis via Vibrational Signatures4.4.1. Solid-State Structural Determination and Crystallographic Analysis4.4.2. Intermolecular Interactions in the Crystalline Lattice

Writing on these subjects would require access to specific experimental data (e.g., infrared spectra, Raman spectra, and crystallographic information files) and detailed research findings that are not available. Any attempt to generate such content would be speculative and would not meet the required standards of scientific accuracy. Further research and publication by the scientific community are needed to elucidate the specific chemical and physical properties of this compound.

Computational and Theoretical Studies of 1,1 Dimethylsilolan 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

A crucial first step in computational analysis is geometry optimization. Using methods like Density Functional Theory (DFT), researchers can predict the most stable three-dimensional arrangement of atoms in 1,1-dimethylsilolan-3-amine. DFT calculations, often employing basis sets such as 6-31G* or larger, would yield key structural parameters. researchgate.netmdpi.com For this molecule, this would include the bond lengths (Si-C, Si-CH3, C-C, C-N, N-H), bond angles, and dihedral angles that define the puckering of the silolan ring.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) Note: The following data is illustrative of what a DFT calculation would produce and is not based on actual research findings for this specific molecule.

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Value (Å or °)
Bond Length Si1 C2 Calculated Value
Bond Length Si1 C5 Calculated Value
Bond Length C3 N6 Calculated Value
Bond Angle C2 Si1 C5 Calculated Value

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, an FMO analysis would calculate the energies of the HOMO and LUMO. The HOMO would likely be localized around the nitrogen atom of the amine group, indicating this is the primary site for nucleophilic attack. The LUMO's location would suggest the most probable site for electrophilic attack. The HOMO-LUMO energy gap is also a crucial parameter, providing an indication of the molecule's kinetic stability and chemical reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies (Illustrative)

Orbital Energy (eV) Description
HOMO Calculated Value Indicates nucleophilic character, likely centered on the amine group.
LUMO Calculated Value Indicates electrophilic character.

An electrostatic potential (ESP) surface, or molecular electrostatic potential (MEP) map, illustrates the charge distribution within a molecule. mdpi.comresearchgate.net It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack).

For this compound, an ESP map would likely show a region of high negative potential (red) around the lone pair of the nitrogen atom, reinforcing the idea of it being a primary site for interaction with electrophiles. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the amine group.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is instrumental in exploring the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

To understand how this compound might be synthesized or how it participates in reactions, researchers would perform transition state calculations. arxiv.orgscm.com These calculations aim to locate the saddle point on the potential energy surface that connects reactants and products—the transition state. researchgate.net For instance, in a hypothetical amination reaction to form the silolan ring, calculations would identify the structure and energy of the transition state, providing the activation energy for the reaction. A key characteristic of a calculated transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. libretexts.org By mapping the PES for a reaction involving this compound, chemists can visualize the entire reaction pathway, including reactants, products, intermediates, and transition states. rsc.orgrsc.orgresearchgate.net This provides a comprehensive understanding of the reaction mechanism, allowing for the prediction of reaction kinetics and the most favorable reaction pathways. For example, a PES could be mapped for the ring-opening reaction of the silolan, revealing the energy landscape and the feasibility of such a process.

Conformational Analysis and Dynamics Simulations of this compound

The three-dimensional structure and flexibility of this compound are critical determinants of its chemical behavior and potential interactions. Computational chemistry offers powerful tools to explore its conformational landscape and dynamics, providing insights that are often difficult to obtain through experimental methods alone.

Molecular Dynamics Simulations to Study Conformational Landscapes

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By simulating the atomic motions of this compound over time, researchers can map its conformational landscape and understand the transitions between different spatial arrangements.

MD simulations for this compound would typically involve placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, to mimic realistic conditions. The interactions between the atoms of the molecule and with the solvent are described by a force field, which is a set of empirical energy functions. The simulation then solves Newton's equations of motion for each atom, generating a trajectory of atomic positions and velocities over a specified time period. mdpi.com

Analysis of the MD trajectory allows for the identification of stable and metastable conformations, the calculation of the relative populations of these conformers, and the determination of the energy barriers for conformational changes. For this compound, key conformational variables would include the puckering of the silolane ring and the orientation of the amine group relative to the ring. The puckering of five-membered rings like silolane is a complex motion, and MD simulations can reveal the preferred envelope and twist conformations and the pathways for their interconversion.

Hypothetical Research Findings from MD Simulations:

A hypothetical MD simulation of this compound in an aqueous solution could reveal that the silolane ring predominantly adopts a twisted conformation, with the amine group occupying a pseudo-equatorial position to minimize steric hindrance. The simulation might also show transient excursions to envelope conformations. The dynamics of the methyl groups on the silicon atom and the amine group would also be characterized, providing a complete picture of the molecule's flexibility.

Table 1: Hypothetical Conformational Distribution of this compound from a Molecular Dynamics Simulation

ConformerRing ConformationAmine Group OrientationPopulation (%)Average Lifetime (ps)
1Twist (C1-C2)Pseudo-equatorial65150
2Envelope (C3)Pseudo-axial2050
3Twist (C4-C5)Pseudo-equatorial1075
4Other-5-

Ab Initio and Semi-Empirical Methods for Conformational Preferences

While MD simulations provide a dynamic picture, quantum mechanical methods like ab initio and semi-empirical calculations offer a more accurate description of the electronic structure and energetics of different conformations.

Ab Initio Methods:

Ab initio calculations solve the Schrödinger equation without empirical parameters, providing a high level of theory. For this compound, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) could be employed to perform a systematic conformational search. This would involve rotating the key dihedral angles of the molecule and calculating the energy of each resulting conformation to map the potential energy surface.

The results of these calculations would identify the global minimum energy conformation and other low-energy conformers. The relative energies of these conformers would provide a more accurate assessment of their populations at thermal equilibrium.

Semi-Empirical Methods:

Semi-empirical methods, such as AM1 and PM3, are computationally less expensive than ab initio methods because they use some experimental parameters. While less accurate, they can be useful for initial conformational searches of larger molecules or for providing starting structures for higher-level ab initio calculations.

Hypothetical Research Findings from Ab Initio Calculations:

A hypothetical DFT study on this compound at the B3LYP/6-31G(d) level of theory could predict that the most stable conformation features a slightly twisted silolane ring with the amine group in a pseudo-equatorial position. The calculations might also reveal the energy barriers for ring inversion and for the rotation of the amine group, providing valuable information about the molecule's conformational flexibility.

Theoretical Predictions of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions can aid in the identification and characterization of this compound.

Computational Prediction of NMR Chemical Shifts

NMR spectroscopy is a powerful tool for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound, which can then be compared with experimental data to confirm the structure and assign the observed signals.

The most common method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. The calculation is usually performed on the optimized geometry of the most stable conformer(s) of the molecule. To improve accuracy, it is often necessary to average the chemical shifts over several low-energy conformers, weighted by their Boltzmann populations.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts:

A hypothetical calculation of the NMR chemical shifts for this compound using the GIAO-B3LYP/6-311+G(d,p) method could yield the following results.

Table 2: Hypothetical Predicted NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Si-CH₃0.15-2.5
C2-H0.9815.2
C3-H3.1055.8
C4-H1.8530.1
C5-H0.9515.2
N-H1.50-

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including IR and Raman, provides information about the functional groups and bonding within a molecule. Computational chemistry can be used to calculate the vibrational frequencies and intensities of this compound, which correspond to the peaks in its IR and Raman spectra. dtic.mil

These calculations are typically performed at the same level of theory as the geometry optimization, often using DFT methods. The output of the calculation is a list of vibrational modes, their corresponding frequencies, and their IR and Raman intensities. It is important to note that calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve agreement with experimental data. nih.gov

Hypothetical Predicted Vibrational Frequencies:

A hypothetical vibrational frequency calculation for this compound could predict the following characteristic vibrational modes.

Table 3: Hypothetical Predicted Vibrational Frequencies and Assignments for this compound

Predicted Frequency (cm⁻¹) (Scaled)Vibrational Mode
3350N-H stretch
2960C-H stretch (CH₃)
2920C-H stretch (CH₂)
1590N-H bend
1450CH₂ scissors
1250Si-CH₃ symmetric deformation
840Si-C stretch
690Si-C stretch

Structure Activity Relationships Sar and Structural Analogue Studies Excluding Clinical Human Data

Correlation of Structural Modifications with Biological Activity (Mechanistic Focus)

The replacement of a carbon atom with silicon, known as silicon bioisosterism, is a key strategy in medicinal chemistry to modulate the properties of bioactive molecules. nih.govtandfonline.com In 1,1-dimethylsilolan-3-amine, the silicon atom is a bioisostere of the quaternary carbon in its carbocyclic analogue, 1,1-dimethylcyclopentan-3-amine. This substitution introduces several fundamental changes that can alter biological recognition. nih.govresearchgate.net

The introduction of silicon can also increase a molecule's lipophilicity (fat solubility), which may enhance its ability to cross cell membranes. rowansci.com This strategic "silicon switch" has been shown in other chemical series to improve efficacy, enhance selectivity, and improve pharmacokinetic profiles. nih.govresearchgate.net

Table 1: Comparison of Physicochemical Properties of Carbon vs. Silicon Bioisosteres
PropertyCarbon Analogue (e.g., in 1,1-dimethylcyclopentan-3-amine)Silicon Analogue (in this compound)Impact on Biological Recognition
Covalent Radius~0.77 Å~1.17 ÅAlters molecular shape and steric fit in binding sites. researchgate.net
Bond Length (to Carbon)C-C: ~1.54 ÅSi-C: ~1.87 ÅChanges ring conformation and distances between key functional groups. tandfonline.com
Electronegativity (Pauling scale)2.551.90Increases bond polarity, potentially altering dipole interactions with receptors. wikipedia.org
LipophilicityBaselineOften IncreasedMay enhance membrane permeability and distribution. rowansci.com

The amine group at the 3-position of the silolane ring creates a chiral center, meaning this compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S) forms). Stereochemistry is a critical factor in drug design, as biological receptors are themselves chiral and often exhibit preferential binding to one enantiomer over the other. nih.gov

This stereoselectivity is frequently explained by the "three-point interaction" model, which posits that for a chiral molecule to bind effectively, at least three of its functional groups must align with complementary sites on the receptor surface. nih.govkhanacademy.org The different spatial arrangements of the amine group, hydrogen atom, and ring structure in the (R) and (S) enantiomers mean that only one may achieve the optimal three-point fit, leading to a significant difference in binding affinity and biological activity. khanacademy.org

While specific enantioselective studies on this compound are not detailed in the available literature, it is a well-established principle that the enantiomers of chiral amine drugs can have substantially different pharmacodynamic and pharmacokinetic properties. nih.govnih.gov For instance, in other classes of drugs, one enantiomer is often responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesired effects. mdpi.com

The five-membered silolane ring of this compound is a crucial structural feature. Altering the ring size to a four-membered (siletane), six-membered (silinane), or larger ring would significantly impact the molecule's biological activity. Ring size dictates the conformational flexibility and the relative positions of substituents. nih.govnih.gov

A five-membered ring like cyclopentane (B165970) or silolane has a specific degree of puckering and conformational freedom. Expanding the ring to a six-membered system introduces different conformations (e.g., chair, boat, twist-boat), which would place the amine group in different spatial orientations (axial vs. equatorial). This can drastically alter the molecule's ability to fit into a specific receptor binding site. researchgate.net Conversely, a smaller ring would be more rigid and strained, again presenting a different geometry to the receptor. nih.gov Studies on various cyclic amines have demonstrated that ring size can be a determining factor in their activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational methodology used to create predictive models that correlate the chemical structure of compounds with their biological activity. tandfonline.comnih.gov These models are essential for designing new analogues with potentially improved potency or selectivity. mdpi.com

While a specific QSAR model for this compound analogues is not publicly documented, the process for developing one would follow established principles. A training set of structurally related silolane amines with experimentally measured biological activities would be required. nih.gov Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that links the biological activity to calculated molecular properties, known as descriptors. mdpi.comnih.gov

The general form of a QSAR model is: Biological Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + cₙ (Descriptorₙ)

Once developed and validated, this model could be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding synthetic efforts toward more promising compounds. nih.govnih.gov

The success of a QSAR model depends on selecting the correct molecular descriptors—numerical values that characterize the properties of a molecule. ucsb.edu For a compound like this compound interacting with a biological receptor, several classes of descriptors would be critical. nih.govhufocw.org

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to molecular reactivity, and partial atomic charges, which are crucial for electrostatic interactions. ucsb.edu

Steric/Topological Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, van der Waals volume, and shape indices quantify the steric bulk, which is vital for the ligand's fit within a receptor pocket. mdpi.comnih.gov

Hydrophobic Descriptors: The logarithm of the partition coefficient (LogP) is a common descriptor that measures a molecule's hydrophobicity. hufocw.org This property is essential for membrane transport and hydrophobic interactions within the binding site.

Hydrogen Bonding Descriptors: The number of hydrogen bond donors and acceptors is critical, particularly given the presence of the primary amine group, which can act as a hydrogen bond donor.

A QSAR study on analogues of this compound would aim to identify which of these descriptors have the most significant correlation with biological activity, providing a quantitative basis for understanding the SAR.

Table 2: Key Molecular Descriptors for QSAR Modeling of this compound Analogues
Descriptor ClassExample DescriptorPotential Significance in Receptor Binding
ElectronicPartial Charge on Amine NitrogenGoverns strength of electrostatic/ionic interactions with acidic residues (e.g., Asp, Glu). ucsb.edu
StericMolecular VolumeDetermines if the molecule can physically fit into the receptor's binding site. nih.gov
HydrophobicLogPInfluences hydrophobic interactions with nonpolar residues (e.g., Leu, Val, Phe). hufocw.org
TopologicalTopological Polar Surface Area (TPSA)Relates to hydrogen bonding potential and membrane permeability. hufocw.org
Quantum ChemicalHOMO/LUMO Energy GapIndicates chemical reactivity and stability. ucsb.edu

Molecular Docking and Receptor Interaction Studies

Identification of Binding Motifs and Hotspots

Without any foundational research on the biological targets and interaction mechanisms of this compound, no information can be provided on its computational analysis or binding characteristics.

Analytical Methodologies for 1,1 Dimethylsilolan 3 Amine in Research Settings

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of 1,1-dimethylsilolan-3-amine, offering high-resolution separation of the target analyte from impurities, starting materials, and byproducts. The choice of technique depends on the specific analytical goal, such as purity assessment, reaction monitoring, or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for determining the purity and concentration of this compound. Since the compound lacks a strong chromophore for standard UV detection, a pre-column derivatization step is often necessary. nih.gov This involves reacting the amine with a reagent that introduces a UV-active or fluorescent tag, significantly enhancing detection sensitivity. nih.govnih.gov

A common derivatizing agent for primary amines is para-toluenesulfonyl chloride (PTSC), which reacts with the amine group to form a sulfonamide derivative that can be readily detected by a UV detector. nih.gov Reversed-phase HPLC is typically employed for the separation.

Method Parameters:

Column: A C18 column is commonly used for the separation of the derivatized amine.

Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective. lcms.cz

Detection: UV detection is set to a wavelength appropriate for the chosen derivatizing agent, for instance, 228 nm for a PTSC derivative. nih.gov

Quantification: Purity and concentration are determined by comparing the peak area of the analyte to that of a certified reference standard, using an external or internal standard method. lcms.cz

Table 1: Illustrative HPLC Data for Purity Analysis of Derivatized this compound

AnalyteRetention Time (min)Peak AreaPurity (%)
Derivatized this compound8.451,250,40099.5
Impurity 16.213,1200.25
Impurity 29.883,0100.25

Gas Chromatography (GC) for Volatile Samples and Reaction Monitoring

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound and for monitoring the progress of reactions in real-time. ccsknowledge.com However, the polar nature of the primary amine group can lead to peak tailing and poor reproducibility on standard nonpolar GC columns due to interactions with active sites on the column surface. nih.gov

To overcome this, specialized columns designed for amine analysis, such as the Agilent CP-Volamine column, are often used. nih.gov These columns have a stationary phase that minimizes interactions with basic compounds, resulting in improved peak shape and sensitivity. Alternatively, derivatization can be employed to reduce the polarity of the amine. nih.gov Due to the potential pyrophoric nature of related silane (B1218182) compounds, special care must be taken during sample handling and injection to prevent combustion and sample degradation. wasson-ece.com

Method Parameters:

Column: A capillary column with a stationary phase designed for volatile amines (e.g., CP-Volamine). nih.gov

Carrier Gas: Helium or hydrogen. gcms.cz

Injector: A split/splitless inlet is common, often with a deactivated liner to improve sensitivity. nih.gov

Detector: A Flame Ionization Detector (FID) is typically used due to its excellent sensitivity for organic compounds. gcms.cznih.gov

Reaction Monitoring: Aliquots can be taken from a reaction mixture at various time points, quenched, and analyzed by GC to track the consumption of starting materials and the formation of this compound.

Table 2: Example GC Data for Reaction Monitoring

Time (hours)Starting Material Peak Area (%)This compound Peak Area (%)
098.50.5
165.233.8
231.767.1
45.393.2
6<1.097.5

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C-3 position, it exists as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is particularly important in pharmaceutical and materials science applications where the biological activity or properties can be enantiomer-dependent. mdpi.com

Chiral stationary phases (CSPs) are used to achieve separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclofructan-based CSPs have demonstrated high success rates in resolving chiral primary amines. nih.govchromatographyonline.com The separation can be performed using HPLC or Supercritical Fluid Chromatography (SFC). As with standard HPLC, pre-column derivatization may be necessary if the native compound provides a poor detector response. nih.gov

Method Parameters:

Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) or a cyclofructan-based column (e.g., Larihc® CF6-P). nih.gov

Mobile Phase (HPLC): Typically a normal-phase mobile phase consisting of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (like ethanol (B145695) or isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. nih.govnih.gov

Resolution: The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks to allow for accurate quantification.

Table 3: Representative Chiral HPLC Results for Enantiomeric Purity

EnantiomerRetention Time (min)Peak AreaComposition (%)
(R)-1,1-dimethylsilolan-3-amine12.51,485,00099.0
(S)-1,1-dimethylsilolan-3-amine14.815,0001.0

Titrimetric and Wet Chemistry Methods

Acid-Base Titration for Amine Content Determination

Acid-base titration is a fundamental method for quantifying the amount of this compound in a sample. bre.com The basic amine group reacts with a standardized acid titrant in a stoichiometric manner. mdpi.com The endpoint of the titration, where all the amine has been neutralized, can be detected using a colorimetric indicator or potentiometrically with a pH meter. libretexts.orglibretexts.org

Procedure:

A precisely weighed sample of this compound is dissolved in a suitable solvent, such as isopropanol (B130326) or water.

A few drops of a suitable pH indicator (e.g., bromocresol green) are added to the solution. bre.com

The solution is titrated with a standardized solution of a strong acid, typically hydrochloric acid (HCl), until the indicator changes color, signifying the endpoint. mdpi.comlibretexts.org

The volume of titrant required to reach the endpoint is used to calculate the molar amount of amine in the original sample.

Calculation: Moles of Amine = (Molarity of HCl × Volume of HCl at endpoint) / Stoichiometric ratio (1:1)

This method provides a measure of the total basic content and is useful for assay determination, but it is not specific and will not distinguish the target amine from other basic impurities.

Sample Preparation and Derivatization for Analytical Studies

Proper sample preparation is critical for obtaining accurate and reliable results in the analysis of this compound. This often involves more than simple dissolution and may require a derivatization step to make the analyte compatible with the chosen analytical technique. jfda-online.com

Sample Preparation:

Dissolution: The sample is dissolved in a high-purity solvent that is compatible with the analytical method. For GC, this might be acetonitrile or heptane. nih.govresearchgate.net For HPLC, the mobile phase components are often used.

Filtration: To prevent clogging of the chromatographic system, samples are typically filtered through a 0.22 or 0.45 µm syringe filter before injection. thelito.com

Derivatization: Derivatization is a chemical modification of the analyte to enhance its analytical properties. libretexts.org

For GC Analysis: The primary amine of this compound can be converted into a less polar, more volatile derivative to improve peak shape and thermal stability. youtube.com Silylation, which replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, is a common technique. libretexts.orgresearchgate.net

For HPLC-UV Analysis: As the silolanamine structure lacks a chromophore, derivatization is employed to attach a molecule that strongly absorbs UV light. nih.gov This allows for sensitive detection and quantification. Reagents like dansyl chloride, para-toluenesulfonyl chloride (PTSC), or 4-chloro-7-nitrobenzofurazane (NBD-Cl) are used to label primary amines. nih.govnih.govnih.gov

For Chiral Analysis: Derivatization can also be used in chiral separations, not only to add a chromophore but also to create diastereomers using a chiral derivatizing agent, which can then be separated on a standard (non-chiral) column. jfda-online.com

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure the reaction is complete and does not introduce interfering byproducts. youtube.com

Strategies for Sample Stability and Analyte Volatility

The inherent chemical properties of this compound, namely its basicity and potential for volatility, require careful consideration during sample collection, storage, and preparation to prevent analyte loss and ensure analytical accuracy.

Sample Stability: Primary amines can be susceptible to degradation, and their stability can be influenced by the sample matrix, storage temperature, and pH. researchgate.net For instance, primary aromatic amines have demonstrated instability in acidic media, with both time and storage temperature playing pivotal roles in their degradation. researchgate.net While this compound is an aliphatic amine, careful pH control of the sample solution is a critical consideration. Samples should be stored at low temperatures (e.g., -20°C or lower) to minimize potential degradation. The use of appropriate containers is also crucial to prevent adsorption of the analyte onto the container walls, which can lead to an underestimation of its concentration. jfda-online.com

Analyte Volatility: The volatility of amines can pose a significant challenge, particularly for analysis by gas chromatography (GC). nih.govresearchgate.net Volatile amines are prone to irreversible or reversible adsorption in the chromatographic system, which can result in peak tailing, reduced sensitivity, and poor reproducibility. jfda-online.com The silane moiety in this compound may also influence its volatility and thermal stability.

To mitigate these issues, several strategies can be employed:

pH Adjustment: Maintaining the sample at a suitable pH can convert the amine to its less volatile salt form, enhancing its stability in solution during storage and extraction.

Optimized GC Conditions: When direct GC analysis is performed, specialized columns, such as the Agilent CP-Volamine, are designed to minimize the severe absorption of amines. nih.gov Additionally, screening various inlet liners, like the Restek Siltek® liner, can further improve sensitivity and peak shape. nih.gov

Derivatization: Converting the amine to a less volatile and more thermally stable derivative is a common and highly effective strategy, which will be discussed in detail in the following section. iu.edunih.gov

Table 1: Factors Affecting Sample Stability and Volatility of Amines

ParameterChallengeMitigation StrategyRationale
pH Potential for degradation, especially in acidic media. researchgate.netMaintain neutral or slightly basic pH during storage; acidification for specific extraction steps.Conversion to salt form can reduce volatility and degradation.
Temperature Increased degradation and volatilization at higher temperatures. researchgate.netStore samples at low temperatures (e.g., ≤ 4°C for short term, ≤ -20°C for long term).Slows down chemical degradation pathways and reduces vapor pressure.
Volatility Analyte loss during sample preparation and poor chromatography (peak tailing) in GC. jfda-online.comUse of specialized GC columns and liners; derivatization. nih.govMinimizes interaction with active sites in the GC system and increases thermal stability.
Adsorption Loss of analyte due to interaction with container surfaces or GC system components. jfda-online.comUse of silanized glassware; derivatization.Reduces active sites available for adsorption.

Derivatization for Enhanced Detection or Separation

Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties. iu.edu For this compound, derivatization is a key strategy to overcome issues of volatility, thermal instability, and poor detector response, thereby enhancing both chromatographic separation and detection sensitivity in GC and HPLC analysis. researchgate.netjfda-online.com The primary amine group is the reactive site for derivatization.

For Gas Chromatography (GC) Analysis: The primary goals of derivatization for GC are to increase volatility and thermal stability, and to improve chromatographic peak shape. nih.gov Common derivatization reactions for primary amines like this compound fall into two main categories:

Silylation: This process replaces the active hydrogen on the amine group with a trimethylsilyl (TMS) group. sigmaaldrich.com Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. iu.edusigmaaldrich.com The resulting TMS-derivative of this compound would be more volatile, less polar, and more thermally stable, leading to sharper, more symmetrical peaks in the chromatogram. nih.gov

Acylation: This involves introducing an acyl group. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the primary amine to form a stable trifluoroacetyl derivative. jfda-online.comiu.edu These derivatives are often more volatile and exhibit excellent chromatographic behavior. jfda-online.com Another class of acylation reagents are chloroformates, such as ethyl chloroformate, which react rapidly with amines. iu.edu

For High-Performance Liquid Chromatography (HPLC) Analysis: In HPLC, derivatization is primarily used to attach a chromophore or fluorophore to the analyte, as simple aliphatic amines like this compound lack strong UV absorbance or fluorescence, making them difficult to detect at low concentrations. researchgate.netthermofisher.com This process can be performed before the chromatographic separation (pre-column) or after (post-column).

Common derivatization reagents for HPLC analysis of primary amines include:

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary amines to form highly fluorescent derivatives, enabling sensitive detection. thermofisher.comrsc.org The reaction is typically rapid and occurs under mild conditions. thermofisher.com

o-phthalaldehyde (OPA): A widely used reagent that reacts with primary amines in the presence of a thiol to yield intensely fluorescent isoindole derivatives. thermofisher.com

Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride): This reagent forms highly fluorescent and UV-absorbing derivatives, allowing for versatile detection options. thermofisher.com

4-chloro-7-nitrobenzofurazan (NBD-Cl): Reacts with primary amines to produce fluorescent derivatives that can be detected with high sensitivity. nih.gov

The choice of derivatization reagent depends on the analytical technique (GC or HPLC), the desired level of sensitivity, and the nature of the sample matrix. sigmaaldrich.comresearchgate.net

Table 2: Common Derivatization Reagents for Analysis of Primary Amines

Analytical MethodReagent ClassExample ReagentTarget Functional GroupBenefit
GC-MS Silylating AgentsN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) iu.eduPrimary AmineIncreases volatility and thermal stability; improves peak shape. nih.gov
GC-MS Acylating AgentsTrifluoroacetic anhydride (TFAA) iu.eduPrimary AmineIncreases volatility; improves chromatographic behavior. jfda-online.com
GC-MS Acylating AgentsEthyl Chloroformate iu.eduPrimary AmineRapid reaction; forms stable derivatives.
HPLC-FLD/UV Chloroformates9-fluorenylmethyl chloroformate (FMOC-Cl) thermofisher.comPrimary AmineForms highly fluorescent and stable derivatives. rsc.org
HPLC-FLD Aldehydeso-phthalaldehyde (OPA) thermofisher.comPrimary AmineForms intensely fluorescent derivatives for sensitive detection.
HPLC-FLD/UV Sulfonyl ChloridesDansyl chloride thermofisher.comPrimary AmineCreates highly fluorescent and UV-absorbing derivatives.
HPLC-FLD Benzofurazans4-chloro-7-nitrobenzofurazan (NBD-Cl) nih.govPrimary AmineProduces fluorescent derivatives for sensitive analysis.

Advanced Applications and Research Directions Excluding Prohibited Elements

Materials Science Applications

The unique combination of a dimethylsilolane framework and a primary amine group in 1,1-dimethylsilolan-3-amine makes it a promising candidate for the development of novel materials. The silane (B1218182) portion offers thermal stability and inorganic character, while the amine provides a reactive site for chemical modification and bonding.

Integration into Polymer Architectures

The amine functionality of this compound serves as a key reactive handle for its incorporation into various polymer backbones or as a pendant group. This could be achieved through reactions common in polymer synthesis, such as condensation polymerization with carboxylic acids or epoxides, or Michael additions to acrylates. nih.gov The integration of the silolane ring into polymer chains is hypothesized to impart desirable properties such as increased thermal stability, controlled refractive index, and gas permeability.

Table 1: Potential Polymer Systems Incorporating this compound This table is illustrative and outlines potential research avenues.

Polymer Type Comonomer(s) Potential Linkage Type Hypothesized Polymer Properties
Poly(amide-silane) Diacyl chlorides (e.g., terephthaloyl chloride) Amide bond Enhanced thermal stability, modified mechanical strength
Poly(urethane-silane) Diisocyanates (e.g., MDI, TDI) Urea linkage Improved flexibility and adhesion
Epoxy Resins Bisphenol A diglycidyl ether (DGEBA) Amine-epoxy adduct Curing agent, increased toughness and thermal resistance

Surface Modification and Coating Technologies

Aminosilanes are widely used for surface modification, acting as coupling agents to promote adhesion between inorganic substrates (like glass, silica, and metals) and organic polymer coatings. rsc.orgsinosil.com this compound could potentially be used in a similar fashion. The amine group can form strong interactions—covalent or hydrogen bonds—with a polymer overcoat, while the silane portion, particularly if modified to have hydrolyzable groups, could bond to surface hydroxyls on inorganic materials.

A primary research direction would be to synthesize derivatives of this compound that contain alkoxy groups on the silicon atom (e.g., 1,1-diethoxy- or 1,1-dimethoxysilolan-3-amine) to facilitate covalent bonding to oxide surfaces via hydrolysis and condensation reactions. mdpi.commdpi.com These modified surfaces could exhibit altered wettability, corrosion resistance, and biocompatibility.

Advanced Catalysis

The amine group in this compound can act as a ligand for metal centers or function as an organocatalyst. The specific steric and electronic environment provided by the dimethylsilolane ring could lead to novel catalytic activities.

Development of Novel Catalytic Systems

As a ligand, this compound could be coordinated to various transition metals to form new catalytic complexes. The silicon atom and methyl groups would influence the electronic properties and steric bulk around the metal center, potentially tuning its reactivity and selectivity in catalytic transformations like hydrogenations, cross-coupling reactions, or oxidations. researchgate.net Research in this area would involve synthesizing and characterizing these metal complexes and evaluating their catalytic performance. The stability of the silolane ring under various reaction conditions would be a key factor to investigate.

Exploration in Asymmetric Catalysis

Chiral amines are fundamental to many asymmetric catalytic processes. mpg.de If this compound could be resolved into its separate enantiomers or synthesized in an enantiomerically pure form, it could be explored as a chiral ligand or organocatalyst for asymmetric synthesis. The rigid, cyclic structure of the silolane backbone could provide a well-defined chiral environment, which is crucial for achieving high enantioselectivity in reactions such as asymmetric aldol (B89426) reactions, Michael additions, or Mannich reactions. mdpi.com

Table 2: Hypothetical Research Plan for Asymmetric Catalysis This table presents a conceptual framework for investigating the catalytic potential of chiral this compound.

Research Phase Objective Key Methodologies Expected Outcome
Phase 1: Synthesis Prepare enantiomerically pure (R)- and (S)-1,1-dimethylsilolan-3-amine. Chiral resolution of the racemate via diastereomeric salt formation; Asymmetric synthesis. Optically active amine catalyst/ligand.
Phase 2: Application Test the chiral amine as an organocatalyst in a benchmark asymmetric reaction. Asymmetric Michael addition of ketones to nitroalkenes. Data on catalytic activity and enantioselectivity (percent yield, % ee).
Phase 3: Ligand Dev. Synthesize a chiral metal complex using the amine as a ligand. Reaction with a metal precursor (e.g., [Rh(COD)Cl]₂). Characterized chiral metal-silane complex.

| Phase 4: Evaluation | Evaluate the metal complex in an asymmetric hydrogenation reaction. | Asymmetric hydrogenation of a prochiral olefin. | Data on conversion and enantiomeric excess. |

Biological Probe Development

Organosilicon compounds are increasingly being investigated for biomedical applications, including the development of fluorescent probes for bioimaging. nih.govmdpi.com The incorporation of silicon can enhance photostability and tune the electronic properties of fluorophores. researchgate.netCurrent time information in Oswego County, US.

This compound could serve as a building block for novel biological probes. The amine group provides a convenient point of attachment for a fluorophore (a light-emitting molecule) on one side and a targeting moiety (a molecule that binds to a specific biological target) on the other. The silolane core itself might influence the photophysical properties of the attached dye, potentially leading to probes with improved brightness, longer emission wavelengths, or sensitivity to their local environment. rsc.org Research would focus on synthesizing such constructs and evaluating their performance in cellular imaging contexts, assessing their photostability, biocompatibility, and targeting specificity.

Design as Molecular Probes for Mechanistic Biological Studies

Molecular probes are essential tools for elucidating complex biological processes at the molecular level. They are designed to interact with specific targets, such as enzymes, to report on their activity, location, or mechanism. The amine functionality of this compound makes it an ideal starting point for the development of novel molecular probes for non-clinical, mechanistic studies.

One prominent application is in the field of enzyme inhibition. Small molecules are frequently used to probe the active sites of enzymes and understand their catalytic mechanisms. nih.govmdpi.com In a technique known as competitive profiling, activity-based probes are used to covalently label the active site of an enzyme. nih.gov The ability of a candidate inhibitor to prevent this labeling indicates that it binds to the active site.

This compound could serve as the core scaffold for a new class of such probes. The primary amine can be readily functionalized to attach:

A reporter tag: Such as a fluorophore or a biotin (B1667282) tag for detection and quantification.

A reactive group (warhead): An electrophilic moiety designed to form a covalent bond with a nucleophilic residue (e.g., cysteine or serine) in an enzyme's active site. nih.gov

Various diversity elements: To modulate binding affinity and selectivity for the target enzyme.

The silolane ring itself provides a unique three-dimensional structure that differs from typical carbocyclic scaffolds, potentially offering novel interactions and selectivity for enzyme targets. By systematically modifying the amine group of this compound, researchers could generate a library of molecular probes to investigate the mechanisms of various enzymes, such as proteases, kinases, or metabolic enzymes, contributing to a fundamental understanding of their function. acs.orgnih.gov

Fluorescent or Isotopic Labeling for Research Tracking

Tracking the fate of small molecules within biological systems is crucial for understanding their mechanism of action, metabolism, and distribution. The primary amine of this compound is a prime target for both fluorescent and isotopic labeling, enabling its detection and quantification in research settings. nih.gov

Fluorescent Labeling: Fluorescent labeling involves the covalent attachment of a fluorophore to a molecule of interest. Amine-reactive dyes are widely available and are routinely used to label biomolecules for applications like fluorescence microscopy and flow cytometry. nih.govmdpi.com The primary amine of this compound can react with various classes of fluorescent dyes, such as those with N-hydroxysuccinimide (NHS) ester or isothiocyanate functional groups, to form stable amide or thiourea (B124793) bonds, respectively. This allows the compound to be visualized inside cells or tissues, providing spatial and temporal information about its localization without interfering with the biological process under investigation. researchgate.netmdpi.com

Table 1: Examples of Amine-Reactive Fluorescent Dyes for Labeling
Dye ClassReactive GroupTypical Excitation (nm)Typical Emission (nm)Common Color
Fluorescein (e.g., FITC)Isothiocyanate~494~521Green
Rhodamine (e.g., TRITC)Isothiocyanate~557~576Red
Cyanine (e.g., Cy5)NHS Ester~649~670Far-Red
Dansyl ChlorideSulfonyl Chloride~335~518Blue-Green

Isotopic Labeling: Isotopic labeling is a powerful technique where one or more atoms in a molecule are replaced with their heavier, non-radioactive (stable) isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). wikipedia.orgsimsonpharma.com These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

This compound can be synthesized with isotopic labels incorporated at specific positions:

¹⁵N-labeling at the amine group. researchgate.net

¹³C-labeling at the methyl groups or within the silolane ring. imist.ma

²H-labeling (deuteration) at various positions.

Such labeled analogues of this compound would enable precise quantitative studies. For instance, in metabolic studies, researchers could track the transformation of the molecule by identifying its isotopically labeled metabolites. In mechanistic studies, kinetic isotope effects could be measured to probe reaction pathways. researchgate.net The use of organosilicon precursors for radiolabeling with short-lived isotopes like Carbon-11 (¹¹C) for Positron Emission Tomography (PET) imaging is also an emerging area where silicon-containing amines could find application. nih.gov

Future Research Horizons and Emerging Technologies

The exploration of this compound and its derivatives can be significantly accelerated by leveraging cutting-edge technologies in chemical synthesis and screening.

Microfluidics and Flow Chemistry for Synthesis and Analysis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch synthesis. nih.gov These benefits include enhanced heat and mass transfer, improved safety for handling reactive intermediates, precise control over reaction parameters, and ease of scalability. durham.ac.uk

The synthesis of this compound or its derivatives could be substantially improved using flow chemistry. For example, multi-step sequences could be "telescoped" into a single continuous process, eliminating the need for intermediate purification steps and reducing waste. mpg.de Reactions that are difficult to control in batch, such as those involving highly reactive organometallic reagents or exothermic steps, can be managed safely in microreactors. nih.gov This technology would enable the rapid and efficient production of high-purity this compound and its analogues for further study. Furthermore, microfluidic platforms can be used for high-throughput analysis and screening, allowing for rapid testing of compounds in cell-based assays with minimal reagent consumption. nih.govnih.gov

Automated Synthesis and Screening

The demand for large and diverse compound libraries for drug discovery has driven the development of automated synthesis platforms. whiterose.ac.uk These systems integrate robotics with chemical reactors (often based on flow chemistry) to perform large numbers of reactions in parallel with minimal human intervention. vapourtec.comnih.gov

Primary amines are fundamental building blocks in many library syntheses. nih.gov this compound could be utilized as a unique building block on such a platform. By reacting it with a diverse set of partners (e.g., carboxylic acids, aldehydes, sulfonyl chlorides), an automated system could rapidly generate a library of thousands of novel silicon-containing compounds. enamine.netsynplechem.com This approach allows for the systematic exploration of the chemical space around the silolane scaffold, significantly accelerating the discovery of molecules with interesting biological properties.

Table 2: Hypothetical Workflow for Automated Library Synthesis
StepActionTechnology UsedRationale
1. Reagent PlatingDispense this compound into a 96-well plate. Dispense a unique reaction partner (e.g., acyl chloride) into each well.Liquid Handling RobotEnables high-throughput parallel setup of reactions.
2. ReactionTransfer reagents from each well into an automated flow or batch reactor array. Heat and mix under controlled conditions.Automated Synthesis PlatformEnsures consistent reaction conditions and high success rates. nih.gov
3. PurificationPass the output from each reaction through a pre-packed purification cartridge (e.g., solid-phase extraction).Automated Purification SystemRemoves excess reagents and byproducts to yield pure compounds. synplechem.com
4. Analysis & ScreeningTransfer purified compounds to plates for quality control (LC-MS) and subsequent high-throughput biological screening.Integrated LC-MS and HTS RobotsProvides rapid assessment of compound identity, purity, and activity.

Exploration in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. enamine.netacs.org These reactions are invaluable for labeling and studying biomolecules in their natural environment. Common bioorthogonal reactions include the Staudinger ligation and various "click chemistry" reactions, such as the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.govwikipedia.orgacs.org

While a primary amine is not itself a bioorthogonal functional group, it serves as an excellent handle to install one. The amine group of this compound can be chemically converted into an azide (B81097) (–N₃), a quintessential bioorthogonal handle. synplechem.com This transformation creates a new molecule, "3-azido-1,1-dimethylsilolane," which could then be used in a variety of bioorthogonal applications. For example, it could be attached to a drug molecule to track its interaction with cellular targets by "clicking" it to a fluorescently labeled alkyne probe. nih.gov This strategy opens the door to using the unique silolane scaffold for sophisticated cellular imaging and proteomics experiments that were previously inaccessible.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and structural identifiers of 1,1-dimethylsilolan-3-amine?

  • Answer : The molecular formula is C₆H₁₅NSi , with a molecular weight of 129.28 g/mol and a CAS number EN300-749417 . Its structure includes a silolan (silacyclopentane) backbone with dimethyl substitutions at the 1-position and an amine group at the 3-position. The hydrochloride derivative is also documented, which may influence solubility and stability in experimental setups .

Q. What synthetic methodologies are recommended for preparing this compound?

  • Answer : While direct protocols for this compound are limited in public literature, analogous silane-containing amines are synthesized via:

  • Ring-closing strategies : Cyclization of silicon-containing precursors using catalysts like palladium or nickel .
  • Functional group transformations : Reductive amination of ketones or aldehydes with ammonia or primary amines under hydrogenation conditions .
  • Purification : Column chromatography (e.g., silica gel) or recrystallization to achieve >95% purity, verified by HPLC .

Q. How should researchers characterize this compound for structural confirmation?

  • Answer : Employ a combination of:

  • Spectroscopy : 1^1H/13^13C NMR to confirm proton environments and carbon hybridization (e.g., Si-CH₃ vs. C-CH₃ peaks) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns .
  • Elemental analysis : To confirm C, H, N, and Si content .

Q. What safety precautions are critical when handling this compound?

  • Answer : Key measures include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent removal steps .
  • Waste disposal : Segregate silicon-containing waste for specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling optimize the reactivity of this compound in drug discovery?

  • Answer :

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., nucleophilicity of the amine group) and steric effects from dimethylsilolan groups .
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes or receptors) to guide structure-activity relationship (SAR) studies .
  • Solvent effects : Use COSMO-RS simulations to assess solubility and stability in polar vs. nonpolar media .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Answer :

  • Meta-analysis : Compare datasets across studies to identify outliers or methodological inconsistencies (e.g., variations in assay conditions or purity thresholds) .
  • Controlled replication : Repeat experiments with standardized protocols (e.g., fixed concentrations, pH, and temperature) .
  • Orthogonal assays : Validate activity using complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for functional effects) .

Q. How does the silolan backbone influence the compound’s pharmacokinetic properties compared to carbon-based analogs?

  • Answer :

  • Metabolic stability : Silicon’s lower electronegativity may reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life .
  • Membrane permeability : The hydrophobic silolan ring could enhance blood-brain barrier penetration, relevant for CNS-targeted drugs .
  • Toxicology : Monitor silicon accumulation in tissues using ICP-MS in preclinical models .

Q. What are the challenges in scaling up this compound synthesis for in vivo studies?

  • Answer :

  • Reaction scalability : Transition from batch to flow chemistry for exothermic steps (e.g., hydrogenation) .
  • Purification bottlenecks : Replace column chromatography with distillation or crystallization for large volumes .
  • Stability testing : Assess degradation under varying temperatures and humidity to define storage conditions .

Methodological Tables

Table 1 : Key Analytical Parameters for this compound

TechniqueParametersApplication
1^1H NMRδ 0.5–1.2 (Si-CH₃), δ 2.5–3.2 (NH₂)Structural confirmation
HPLCC18 column, 60:40 acetonitrile/waterPurity assessment (>98%)
HRMSm/z 129.28 [M+H]⁺Molecular ion validation

Table 2 : Troubleshooting Common Synthesis Issues

IssueCauseSolution
Low yieldIncomplete cyclizationOptimize catalyst loading (e.g., 5% Pd/C)
ImpuritiesSide reactions during aminationUse protecting groups (e.g., Boc) for selective functionalization
DegradationHydrolysis of Si-C bondsStore under inert atmosphere (N₂/Ar)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.